molecular formula C10H27NSi2 B077445 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane CAS No. 14579-90-9

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane

Cat. No. B077445
CAS RN: 14579-90-9
M. Wt: 217.5 g/mol
InChI Key: XNVKQSYMDNUWNH-UHFFFAOYSA-N
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Description

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane is a chemical compound with the formula C10H27NSi2. Its molecular weight is 217.4991 .


Molecular Structure Analysis

The molecular structure of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane consists of a disilazane backbone with two propyl groups attached to the silicon atoms . The IUPAC Standard InChIKey for this compound is XNVKQSYMDNUWNH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane has a molecular weight of 217.4991 . Detailed physical and chemical properties specific to this compound were not found in the search results.

Scientific Research Applications

Novel Silicone-Contained Biphenol Type Monomers and Composites

A novel silicone-contained biphenol type monomer, synthesized from eugenol and 1,1,3,3-tetramethyldisiloxane, was used to modify phenolic novolac through copolymerization, yielding SIE-modified resins. These resins, combined with surface-treated chopped sisal fiber, produced biofiber-reinforced phenolic composites with enhanced electrical resistance, low water absorption, and high thermal stability, highlighting the potential in developing advanced composite materials with improved performance characteristics (Li et al., 2013).

Catalysis and Organic Transformations

The compound has been utilized in ruthenium-catalyzed cycloisomerization reactions leading to the selective formation of silacycles, demonstrating its role in facilitating complex organic transformations and synthesizing novel organosilicon compounds (Saito et al., 2005). Additionally, its application in the hydrosilylation of carbonyl compounds catalyzed by Au/TiO2 has shown that it can act as a highly reactive reagent, offering a method for the reduction of aldehydes or ketones under ambient conditions with excellent yields, further illustrating its versatility in synthetic chemistry (Vasilikogiannaki et al., 2014).

Hydroxyl Protection and Hydrosilylation

In a study on hydroxyl protection and hydrosilylation, 1,3-bis(γ-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane was synthesized from tetraethoxysilane and allyl alcohol, followed by reaction with 1,1,3,3-tetramethyldisiloxane. This approach highlights the method's efficiency in preparing silicon-based compounds with potential applications in polymer and material sciences (Feng, 2010).

Structural Studies and Phase Behavior

Research on the molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane across different phases (solid, liquid, and gas) has provided insights into the conformational behavior of such compounds, which is crucial for understanding their physical properties and potential applications in materials science (Masters et al., 2015).

properties

IUPAC Name

1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVKQSYMDNUWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](C)(C)N[Si](C)(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H27NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163160
Record name 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane

CAS RN

14579-90-9
Record name 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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